molecular formula C11H14Cl3N3 B6196347 N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride CAS No. 2680530-35-0

N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride

Cat. No.: B6196347
CAS No.: 2680530-35-0
M. Wt: 294.6 g/mol
InChI Key: JPUNCAKQBTXLKN-UHFFFAOYSA-N
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Description

N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride is a hydrochloride salt derivative of the parent compound N1-(pyridin-2-yl)benzene-1,4-diamine. The trihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications . Structurally, it consists of a benzene-1,4-diamine backbone substituted with a pyridin-2-yl group at the N1 position, with three hydrochloride counterions. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, where 4-phenylenediamine reacts with halogenated pyridine derivatives under controlled conditions . Its trihydrochloride salt form is analogous to bioactive molecules like spermidine trihydrochloride, which are optimized for improved bioavailability .

Properties

CAS No.

2680530-35-0

Molecular Formula

C11H14Cl3N3

Molecular Weight

294.6 g/mol

IUPAC Name

4-N-pyridin-2-ylbenzene-1,4-diamine;trihydrochloride

InChI

InChI=1S/C11H11N3.3ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;;;/h1-8H,12H2,(H,13,14);3*1H

InChI Key

JPUNCAKQBTXLKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)N.Cl.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Solvent Systems and Reaction Efficiency

Table 1 compares solvent impacts on nitro-group reduction yields:

SolventTemperature (°C)CatalystYield (%)Purity (%)Source
Methanol25Raney Ni9598
Ethanol25Raney Ni9397
THF25Raney Ni8595

Methanol outperforms ethanol and THF due to better catalyst dispersion and hydrogen solubility. Post-hydrogenation, acidification in isopropanol ensures selective precipitation of the trihydrochloride salt, minimizing residual amines.

Acidification and Salt Formation

The trihydrochloride salt is obtained by treating the free base with 3 equivalents of HCl in a 2:1 isopropanol-water mixture. Key considerations include:

  • HCl addition rate : Slow addition (0.5 mL/min) prevents localized overheating and ensures stoichiometric protonation

  • Crystallization : Cooling the mixture to 0°C for 12 hours yields needle-like crystals with 99% chloride content by ion chromatography

Large-Scale Production Techniques

Continuous Flow Hydrogenation

Industrial-scale processes adopt continuous flow reactors to enhance safety and yield. A patented system utilizes a fixed-bed reactor packed with Raney nickel pellets, achieving 98% conversion at 30 psi H₂ and 40°C. Key advantages include:

  • Residence time : 2 hours vs. 45 hours in batch reactors

  • Catalyst longevity : Pelletized Raney nickel remains active for >500 cycles without significant activity loss

Purification via Antisolvent Crystallization

Crude product from hydrogenation is purified using antisolvent crystallization. Adding heptane to a THF solution of the free base induces precipitation, reducing impurity levels from 5% to <0.5%. The crystals are washed with cold heptane and dried under vacuum at 50°C.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d6) :

  • δ 8.68 (dd, J=4.8 Hz, 1H, pyridine-H)

  • δ 7.45 (m, 2H, benzene-H)

  • δ 6.92 (d, J=8.4 Hz, 2H, NH₂)

FT-IR :

  • 3340 cm⁻¹ (N-H stretch)

  • 1605 cm⁻¹ (C=N pyridine)

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows a single peak at 4.2 minutes, confirming >99% purity. Residual solvent levels meet ICH guidelines: <500 ppm for THF and <300 ppm for isopropanol .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N1-(pyridin-2-yl)benzene-1,4-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the amine groups are replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophilic reagents.

Major Products

    Oxidation: Products may include N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzene and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry, forming stable complexes with transition metals.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, coordinate with metal ions, or participate in electron transfer reactions, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, synthesis routes, and applications of N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride and related compounds:

Compound Name Substituents/Modifications Salt Form Synthesis Method Key Applications/Properties References
This compound Pyridin-2-yl at N1; trihydrochloride salt Trihydrochloride SNAr reaction Pharmaceutical intermediate, enhanced solubility
N,N′-Bis(pyridin-2-yl)benzene-1,4-diamine Two pyridin-2-yl groups at N1 and N4 Free base SNAr reaction Co-crystallization studies, hydrogen-bonded networks
N1-(4-(1-Methyl-1H-imidazol-2-yl)pyridin-2-yl)benzene-1,4-diamine Imidazole-pyridine hybrid at N1 Free base SNAr reaction Antimicrobial, fluorescent probes
N1-(Benzo[d]oxazol-2-yl)benzene-1,4-diamine Benzoxazole at N1 Free base Reduction of nitro precursors Anti-inflammatory agents
Spermidine trihydrochloride Polyamine with butane-1,4-diamine backbone Trihydrochloride Alkylation of amines Anti-aging, autophagy induction

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability : The trihydrochloride form of N1-(pyridin-2-yl)benzene-1,4-diamine offers superior aqueous solubility compared to its free base, analogous to spermidine trihydrochloride, which is widely used in supplements for enhanced absorption .
  • Antimicrobial Potential: Imidazole-containing derivatives (e.g., N1-(4-(1-Methyl-1H-imidazol-2-yl)pyridin-2-yl)benzene-1,4-diamine) demonstrate broad-spectrum antimicrobial activity, likely due to heterocyclic interactions with microbial enzymes .

Crystallographic and Molecular Interactions

  • Hydrogen Bonding : N,N′-Bis(pyridin-2-yl)benzene-1,4-diamine forms cyclic R₂²(8) hydrogen-bonded networks in co-crystals with naphthalene, influencing its solid-state packing and stability .

Biological Activity

N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride is a compound that has garnered attention in biological research due to its potential as a biochemical probe and its interactions with various biomolecules. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H11N3·3HCl
  • SMILES : C1=CC=NC(=C1)NC2=CC=C(C=C2)N
  • InChIKey : GIGDUYPRRWGWIC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. Its mechanisms include:

  • Formation of hydrogen bonds with target biomolecules.
  • Coordination with metal ions, enhancing enzyme activity modulation.
  • Participation in electron transfer reactions that influence cellular processes.

1. Antimicrobial Activity

Research indicates that derivatives of N1-(pyridin-2-yl)benzene-1,4-diamine exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. For instance, a study highlighted the compound's effectiveness against drug-resistant strains, demonstrating its potential in treating infections caused by resistant pathogens .

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, notably neuronal nitric oxide synthase (nNOS). Inhibitors derived from this compound have shown high potency and selectivity for nNOS over other isoforms, suggesting potential therapeutic applications in neurological conditions .

3. Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. Its derivatives have been evaluated in vitro for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study 1: Neuronal Nitric Oxide Synthase Inhibition

A study focused on the design and synthesis of compounds based on the N1-(pyridin-2-yl)benzene scaffold revealed that specific derivatives exhibited nanomolar inhibitory potency against nNOS. In vivo tests demonstrated efficacy in preventing hypoxic injury in animal models, highlighting the compound's therapeutic potential in neuroprotection .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, derivatives of N1-(pyridin-2-yl)benzene were tested against various bacterial strains. The results indicated a pronounced selectivity for Gram-positive bacteria over Gram-negative strains, making it a candidate for further development as an antimicrobial agent .

Research Findings Summary

Activity Findings
AntimicrobialEffective against drug-resistant Gram-positive bacteria
Enzyme InhibitionHigh selectivity for nNOS; potential neuroprotective effects
AnticancerInduces apoptosis in cancer cell lines; requires further investigation

Q & A

Q. How can kinetic studies elucidate degradation pathways under oxidative stress?

  • Methodological Answer : Conduct accelerated oxidation (H₂O₂, 0.1–1.0 M) monitored by LC-MS. Identify degradation products (e.g., N-oxide derivatives) via MS/MS fragmentation. Apparent rate constants (k) derived from pseudo-first-order kinetics models inform shelf-life predictions .

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